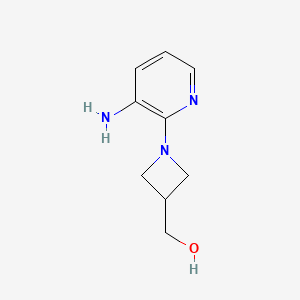

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-(3-aminopyridin-2-yl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-2-1-3-11-9(8)12-4-7(5-12)6-13/h1-3,7,13H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIMLXSKMFUCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=CC=N2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol typically involves:

- Formation of the azetidine ring via cyclization or ring expansion methods.

- Introduction of the 3-aminopyridin-2-yl substituent at the nitrogen (N-1) position.

- Functionalization at the 3-position of the azetidine ring with a hydroxymethyl group.

The azetidine ring can be prepared by reductive cyclization of imines or ring contraction methods starting from larger heterocycles, followed by substitution reactions to install the aminopyridine moiety and hydroxymethyl group.

Key Preparation Methods

Reductive Cyclization of Imines to Azetidines

- The reductive cyclization of imines derived from 3-substituted pyridine aldehydes and amino alcohols is a common approach.

- Sodium borohydride in refluxing methanol is used to reduce the imine, which undergoes intramolecular nucleophilic substitution to form the azetidine ring.

- This method allows for moderate to high yields of 1-(3-aminopyridin-2-yl)azetidin-3-yl derivatives, although side reactions such as isomerization to aziridines can occur, reducing yield.

Ring Contraction of Pyrrolidinones

- Another approach involves the ring contraction of α-bromo-N-sulfonylpyrrolidinones using bases such as potassium carbonate in a MeCN/MeOH solvent system.

- This reaction proceeds via nucleophilic attack and intramolecular SN2 cyclization to give N-substituted azetidines.

- The method provides good yields and is versatile for different N-substituents, including 3-aminopyridin-2-yl groups.

Functional Group Transformations and Protection/Deprotection Steps

- Hydroxymethyl groups can be introduced by selective reduction of azetidin-3-yl ketones or aldehydes using mild reducing agents such as sodium borohydride or lithium aluminum hydride.

- Protection of amino groups as hydrochloride salts or carbamates (e.g., Boc, Cbz) is common to improve stability and facilitate purification.

- Deprotection is typically done under acidic conditions or hydrogenation using palladium catalysts.

Representative Synthetic Procedure (Adapted from Patent WO2000063168A1)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-t-butyl-O-trimethylsilylazetidine + 3N HCl, room temp | Acidic deprotection and silyl ether removal | 64 | Exothermic reaction, extraction with ether |

| 2 | NaOH and K2CO3 aqueous workup | Neutralization and extraction with dichloromethane | - | Product isolated as white crystalline solid |

| 3 | Mesylation with methanesulfonyl chloride in DCM | Formation of mesylate intermediate | - | Stirring at 55-60°C for 12 h |

| 4 | Ammonia treatment (aqueous) | Introduction of amino group via nucleophilic substitution | - | Reaction at 55-60°C for 12 h |

| 5 | Hydrogenation with Pd(OH)2/C in methanol under H2 | Removal of protecting groups and final reduction | - | Pressurized hydrogen, 40-60 psi, 48-110 h |

This sequence highlights the preparation of azetidine derivatives with amino and hydroxymethyl functionalities through protection/deprotection, nucleophilic substitution, and catalytic hydrogenation steps.

Analytical and Purification Techniques

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Reductive cyclization of imines | Sodium borohydride, refluxing MeOH | Direct ring formation, moderate to high yield | Side reactions (aziridine formation) | 40-70 |

| Ring contraction of pyrrolidinones | α-bromo-N-sulfonylpyrrolidinones, K2CO3, MeCN/MeOH | Versatile, good yields, mild conditions | Requires specific starting materials | 60-80 |

| Protection/deprotection and substitution | Acid/base workup, mesylation, ammonia, Pd/C hydrogenation | High purity products, scalable | Multiple steps, longer reaction times | 60-75 |

Research Findings and Notes

- The azetidine ring is a strained four-membered heterocycle, making its synthesis challenging; careful control of reaction conditions is essential to avoid ring-opening or rearrangement side reactions.

- The presence of the 3-aminopyridin-2-yl substituent requires selective functional group compatibility, often necessitating protection of amino groups during intermediate steps.

- Hydrogenation steps under controlled pressure and temperature are critical for deprotection and final product formation, with reaction times ranging from 48 to over 100 hours depending on the catalyst and substrate.

- The synthetic routes have been optimized to maximize yield and purity, with chromatographic purification and spectroscopic monitoring being standard practice in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons

*Calculated based on structural inference due to lack of direct data.

Key Observations:

- Substituent Positions: The 3-amino group on pyridine in the target compound is electron-donating, enhancing aromatic π-electron density, whereas the 6-fluoro substituent in is electron-withdrawing, altering electronic properties.

- Functional Groups : The hydroxymethyl group in all three compounds enhances hydrophilicity, but its placement on different ring systems (azetidine vs. pyridine) influences spatial accessibility for hydrogen bonding.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Compound Name | Log Kow* | Water Solubility (mg/L)* | Vapor Pressure (mmHg)* |

|---|---|---|---|

| This compound | -0.5 | ~5000 | 1.2 × 10⁻⁵ |

| 3-Acetylpyridine | 0.35 | 100,000 | 0.12 |

| (2-Aminopyridin-4-yl)-methanol | -1.2 | ~10,000 | 2.5 × 10⁻⁶ |

- Lipophilicity: The target compound’s Log Kow (-0.5) suggests higher hydrophilicity than 3-acetylpyridine (Log Kow 0.35) , attributed to the polar amino and hydroxymethyl groups.

- Solubility: The azetidine ring may reduce solubility compared to simpler pyridine derivatives like (2-Aminopyridin-4-yl)-methanol , but experimental validation is needed.

Biological Activity

Overview

(1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound features a unique structure comprising a pyridine ring with an amino substitution and an azetidine ring linked to a methanol group. Its biological activity primarily stems from its interactions with cellular proteins and enzymes, notably tubulin, which plays a critical role in cell division and microtubule dynamics.

Interaction with Tubulin

Research indicates that this compound inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin. This interaction disrupts the formation of microtubules, leading to significant antiproliferative effects on various cancer cell lines, including:

- MCF-7 : Human breast cancer cells

- MDA-MB-231 : Triple-negative breast cancer cells

The inhibition of microtubule formation is crucial as it affects mitotic spindle function, thereby hindering cancer cell proliferation.

Cellular Effects

The compound has demonstrated diverse cellular effects, including:

- Antiproliferative Activity : Effective against several cancer cell lines.

- Stability : Remains stable under standard laboratory conditions, with minimal degradation over time.

In animal models, dosage-dependent effects have been observed. Lower doses exhibit significant antiproliferative activity with minimal toxicity, suggesting a favorable therapeutic index for further exploration.

The mechanism of action involves the compound's binding interactions with tubulin and potentially other biomolecules. By inhibiting tubulin polymerization, the compound disrupts the microtubule network within cells. This action can lead to apoptosis in rapidly dividing cells, making it a candidate for cancer therapy.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

| Study | Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF-7 | 5.0 | Significant growth inhibition |

| Study 2 | MDA-MB-231 | 4.2 | Induction of apoptosis |

| Study 3 | A549 (Lung) | 6.5 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound is not only effective against breast cancer cells but also shows promise in lung cancer models .

Synthesis and Production Methods

The synthesis of this compound involves several key steps:

- Formation of the Pyridine Ring : Starting from 2-aminopyridine.

- Azetidine Ring Formation : Through cyclization reactions involving aziridines.

- Introduction of the Methanol Group : Finalizing the structure through specific reaction conditions.

Industrial production may utilize catalytic processes and continuous flow reactors to enhance yield and purity.

Conclusion and Future Directions

This compound presents significant potential as an antiproliferative agent against various cancer types due to its ability to inhibit tubulin polymerization. Future research should focus on:

- Exploring its pharmacokinetics and metabolic pathways.

- Conducting clinical trials to evaluate efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-(3-Aminopyridin-2-yl)azetidin-3-yl)methanol, considering steric and electronic challenges in azetidine-pyridine coupling?

- Methodological Answer : A multi-step approach is recommended. First, construct the azetidine ring via cyclization of a 1,3-diamine precursor under acidic conditions. For coupling the 3-aminopyridine moiety, use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution, ensuring protection of the methanol group to prevent side reactions. Reflux conditions (e.g., methanol with catalytic acetic acid, 16 hours) are effective for imine formation in related heterocycles . Purification via column chromatography or recrystallization (e.g., DMF/EtOH mixtures) improves yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR identify proton environments and carbon frameworks, with DMSO-d as a solvent to resolve amine and hydroxyl protons.

- LC/MS : High-resolution mass spectrometry confirms molecular weight and detects impurities (e.g., unreacted intermediates) .

- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves stereochemistry and hydrogen-bonding networks, critical for verifying azetidine ring puckering and methanol orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.